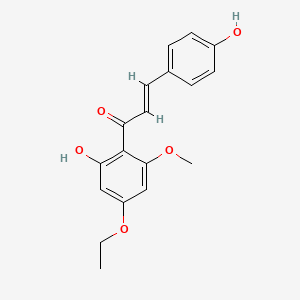
2-Propen-1-one, 1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)- is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
2-Propen-1-one, 1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-(4-hydroxyphenyl)-3-phenyl-: A simpler chalcone with similar biological activities.
2-Propen-1-one, 1-(4-methoxyphenyl)-3-(4-hydroxyphenyl)-: Another chalcone with methoxy substitution, known for its antioxidant properties.
Uniqueness
The presence of ethoxy and methoxy groups in 2-Propen-1-one, 1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)- enhances its solubility and may contribute to its unique biological activities compared to other chalcones.
Properties
CAS No. |
86277-69-2 |
|---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(E)-1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O5/c1-3-23-14-10-16(21)18(17(11-14)22-2)15(20)9-6-12-4-7-13(19)8-5-12/h4-11,19,21H,3H2,1-2H3/b9-6+ |
InChI Key |
IIQWTQOIXKHRNF-RMKNXTFCSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















